![molecular formula C11H15BrO3 B14084445 1-Bromo-2,4-dimethoxy-3-[(propan-2-yl)oxy]benzene CAS No. 114605-42-4](/img/structure/B14084445.png)
1-Bromo-2,4-dimethoxy-3-[(propan-2-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-isopropoxy-2,4-dimethoxybenzene is an organic compound with the molecular formula C11H15BrO3 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isopropoxy group, and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-isopropoxy-2,4-dimethoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 3-isopropoxy-2,4-dimethoxybenzene using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods
Industrial production methods for 1-bromo-3-isopropoxy-2,4-dimethoxybenzene are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents, efficient reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-isopropoxy-2,4-dimethoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution reactions, such as nitration, sulfonation, or Friedel-Crafts acylation, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium or potassium salts of the nucleophile, and the reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and acyl chlorides or anhydrides for Friedel-Crafts acylation, often in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted benzene derivative, while nitration would introduce a nitro group onto the aromatic ring.
Scientific Research Applications
1-Bromo-3-isopropoxy-2,4-dimethoxybenzene has several applications in scientific research:
Biology: Its derivatives may be investigated for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound can be a precursor for the development of new drugs or therapeutic agents.
Mechanism of Action
The mechanism of action of 1-bromo-3-isopropoxy-2,4-dimethoxybenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the bromine atom acts as an electron-withdrawing group, making the aromatic ring less reactive towards electrophiles. In nucleophilic substitution, the bromine atom is a good leaving group, facilitating the replacement by nucleophiles .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,4-dimethoxybenzene: Similar structure but lacks the isopropoxy group.
1-Bromo-3-methylbutane: Different substitution pattern on the benzene ring.
1-Bromo-2-isopropyl-3,4-dimethoxybenzene: Similar structure but with different substituents .
Properties
CAS No. |
114605-42-4 |
|---|---|
Molecular Formula |
C11H15BrO3 |
Molecular Weight |
275.14 g/mol |
IUPAC Name |
1-bromo-2,4-dimethoxy-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H15BrO3/c1-7(2)15-11-9(13-3)6-5-8(12)10(11)14-4/h5-7H,1-4H3 |
InChI Key |
BPCFAIVHGPTGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1OC)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


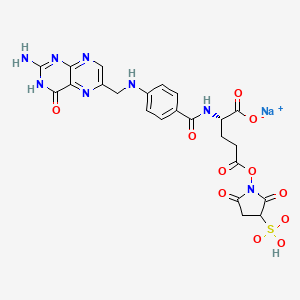
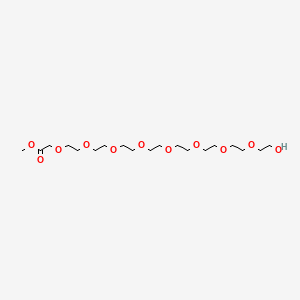
![9-(5-Methyl-1,2-oxazol-3-yl)-8-[3-(propan-2-yloxy)phenyl]-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14084387.png)
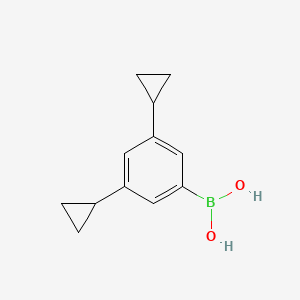

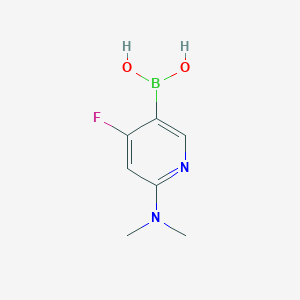
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084416.png)
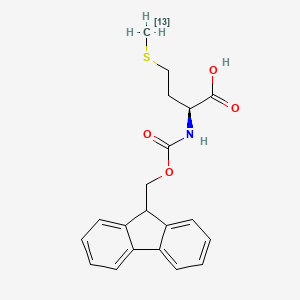
![1-(3,4-Dimethoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084423.png)
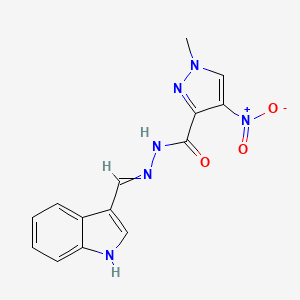
![2-Bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14084436.png)
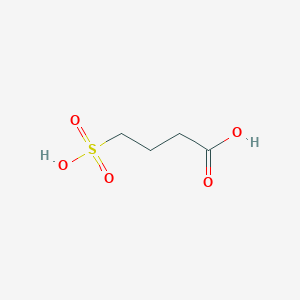
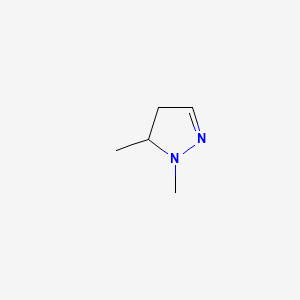
![1-{[3-(3-Chloropropoxy)phenyl]methyl}piperidine](/img/structure/B14084451.png)
